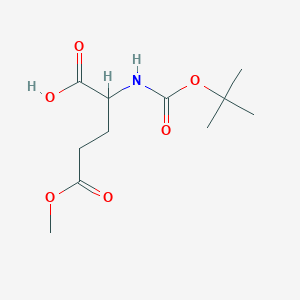

2-((叔丁氧羰基)氨基)-5-甲氧基-5-氧代戊酸

描述

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Molecular Structure Analysis

The molecular structure of a compound with a Boc group would include the Boc group attached to the nitrogen atom of an amine. The Boc group itself consists of a carbonyl group (C=O) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

The most common method for deprotection of the Boc group uses trifluoroacetic acid (TFA) and generally requires large excesses . Another well-established method for faster deprotection of Boc group utilizes (4M) HCl/dioxane .科学研究应用

化学化合物合成

- 开发了一种高效的方法来合成胶原交联的关键中间体,包括(+)-吡啶并啉和(+)-脱氧吡啶并啉,它们源自2-((叔丁氧羰基)氨基)-5-甲氧基-5-氧代戊酸的衍生物(Adamczyk, Johnson, & Reddy, 1999)。

- 该化合物已用于合成对映纯的非天然α-氨基酸,包括首次合成的(S)-2-氨基油酸(Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001)。

药理学研究

- 在药理学研究领域,已合成了该化合物的衍生物,以潜在应用于抑制酶,例如人血浆肾素,表明它们在设计新的治疗肽方面的效用(Thaisrivongs, Pals, Kroll, Turner, & Han, 1987)。

生物成像和化学传感器

- 已合成了基于席夫碱和氨基酸的新型选择性锌传感器,展示了在生物成像和作为Zn2+离子化学传感器的潜在应用(Berrones-Reyes, Muñoz-Flores, Cantón-Díaz, Treto-Suárez, Páez‐Hernández, Schott, Zarate, & Jiménez‐Pérez, 2019)。

化学衍生物和应用

- 已经合成了多种涉及2-((叔丁氧羰基)氨基)-5-甲氧基-5-氧代戊酸的化学衍生物,用于各种应用,从开发抗癌剂的新型药效团到制备用于固相肽合成的化合物(Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009)。

作用机制

Target of Action

It’s known that tert-butyloxycarbonyl (boc) protected amino acids are commonly used in peptide synthesis . They are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Mode of Action

The compound, being a Boc-protected amino acid, is used in peptide synthesis. The Boc group serves as a protective group for the amino group during the synthesis process . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-Amino Acids without the addition of a base .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions with multiple reactive groups of the amino acid anions . After the peptide bond formation, the Boc group can be removed under acidic conditions .

Result of Action

The result of the action of this compound is the successful synthesis of peptides. The Boc group allows for selective reactions during peptide synthesis, preventing unwanted side reactions . After the synthesis, the Boc group can be removed, resulting in the desired peptide .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group’s removal typically requires acidic conditions . Furthermore, the compound’s stability could be affected by factors such as temperature and pH.

安全和危害

未来方向

The use of Boc-protected amino acids in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry. Future research may focus on developing more efficient methods for the addition and removal of Boc groups, as well as exploring new applications for Boc-protected compounds .

属性

IUPAC Name |

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYMUFVCRVPMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)

![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)

![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)